那根菌素
描述
Nargenicin A1 is an antibacterial polyketide macrolide produced by Nocardia sp. CS682. It was first reported as antibioticum CP-47,444 from cultures of Nocardia argentinensis in 1977. The molecular structure of Nargenicin A1 includes a characteristic cis-fused octalin ring system . This compound exhibits potent antibacterial activity against Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
To enhance Nargenicin A1 production, researchers have employed a combination of strategies, including synthetic biology , metabolic engineering , and statistical media optimization . By increasing the pool of precursors and utilizing an engineered strain (Nocardia sp. ACC18) along with glucose and glycerol supplementation, Nargenicin A1 production was enhanced approximately 7.1-fold compared to the wild-type strain Nocardia sp. CS682 .
Molecular Structure Analysis
Chemical Reactions Analysis
科学研究应用
Antibacterial Application
- Scientific Field : Microbiology
- Summary of Application : Nargenicin A1 is an effective antibacterial compound produced by Nocardia sp. CS682 (KCTC 11297BP) and exhibits significant activity against various Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), while possessing lower cytotoxicity than macrolide antibiotics such as erythromycin and spiramycin .
- Methods of Application : The production of Nargenicin A1 was enhanced by utilizing the cumulative effect of synthetic biology, metabolic engineering, and statistical media optimization strategies .
- Results or Outcomes : The optimized production led to 84.9 mg/L nargenicin from Nocardia sp. GAP, which is 24-fold higher than Nocardia sp. CS682 (without feeding) .
Antiangiogenic Application
- Scientific Field : Biomedicine
- Summary of Application : A novel Nargenicin A1 analog, 23-demethyl 8,13-deoxynargenicin (compound 9), was found to inhibit angiogenesis by downregulating the endothelial VEGF/VEGFR2 signaling and tumoral HIF-1α/VEGF pathway .
- Methods of Application : The compound was tested for its ability to inhibit in vitro angiogenic characteristics, including the proliferation, invasion, capillary tube formation, and adhesion of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF) .
- Results or Outcomes : Compound 9 effectively inhibited the angiogenic characteristics of HUVECs and suppressed the neovascularization of the chorioallantoic membrane of growing chick embryos in vivo .
Cell Differentiation and Proliferation Inhibition
- Scientific Field : Biomedicine
- Summary of Application : Nargenicin has been shown to induce cell differentiation and inhibit cell proliferation in a human myeloid leukemia cell line .
- Methods of Application : The compound was tested for its ability to induce differentiation and inhibit proliferation in a human myeloid leukemia cell line .
- Results or Outcomes : The results showed that Nargenicin effectively induced cell differentiation and inhibited cell proliferation .
Enhanced Production and Structural Diversification
- Scientific Field : Synthetic Biology
- Summary of Application : The production of Nargenicin A1 was enhanced by utilizing the cumulative effect of synthetic biology, metabolic engineering, and statistical media optimization strategies .
- Methods of Application : Multiple genes involved in the biogenesis of pyrrole moiety, glucose utilization, and malonyl-CoA synthesis were cloned in a multi-monocistronic vector. Further statistical optimization of specific precursors (proline and glucose) and their feeding time led to enhanced production .
- Results or Outcomes : The optimized production led to 84.9 mg/L nargenicin from Nocardia sp. GAP, which is 24-fold higher than Nocardia sp. CS682 (without feeding). Furthermore, a novel derivative of nargenicin A1, Nargenicin A1 acid, was produced .
属性
IUPAC Name |
[(18Z)-6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUSSARNQQYBKH-KAMYIIQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C(\C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO8 | |
Record name | Nargenicin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Nargenicin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nargenicin A | |
CAS RN |
70695-02-2 | |
Record name | NARGENICIN A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。